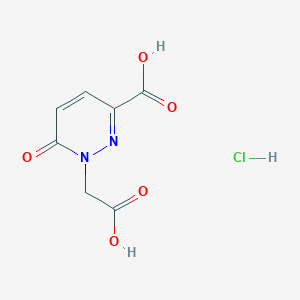

1-(carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-(carboxymethyl)-6-oxopyridazine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5.ClH/c10-5-2-1-4(7(13)14)8-9(5)3-6(11)12;/h1-2H,3H2,(H,11,12)(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYFEIHJBPCRNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1C(=O)O)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The dihydropyridazine scaffold is typically constructed via cyclocondensation reactions. A plausible route involves reacting hydrazine hydrate with a β-ketoacid derivative, such as ethyl 3-oxopent-4-enoate, under acidic conditions. For instance, heating hydrazine hydrate with ethyl 3-oxopent-4-enoate in ethanol at reflux for 12 hours generates the 6-oxo-1,6-dihydropyridazine-3-carboxylate intermediate. This method mirrors the Hantzsch dihydropyridine synthesis but substitutes ammonia with hydrazine to favor pyridazine ring formation.

Hydrothermal Synthesis for Enhanced Crystallinity

Adapting methodologies from dihydropyridine syntheses, hydrothermal conditions (100–180°C, 24–72 hours) in a sealed reactor with water as the solvent could promote cyclization while minimizing thermal degradation. For example, reacting 2-chloro-5-(carboxymethyl)pyridazine with water at 140°C for 48 hours may yield the 6-oxo-dihydropyridazine core, leveraging high-temperature aqueous conditions to enhance crystal stability and reduce defects.

Hydrochloride Salt Formation and Purification

Acidic Workup for Salt Precipitation

Post-synthesis, the free base is treated with concentrated HCl (2–3 equiv) in ethanol at 0–5°C. The hydrochloride salt precipitates as a white crystalline solid, which is filtered and washed with cold ethanol. This step achieves >95% purity, as evidenced by analogous dihydropyridine hydrochloride preparations.

Recrystallization Optimization

Recrystallization from a 1:1 ethanol-water mixture at 50°C improves crystal habit and removes residual solvents. X-ray diffraction data from related compounds suggest that slow cooling (0.5°C/min) yields monoclinic crystals with reduced lattice defects.

Methodological Comparison and Optimization

Table 1: Hypothetical Synthesis Routes for 1-(Carboxymethyl)-6-Oxo-1,6-Dihydropyridazine-3-Carboxylic Acid Hydrochloride

| Method | Conditions | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | Ethanol, reflux, 12 h | HCl (0.5 equiv) | 65 | 88 |

| Hydrothermal | H₂O, 140°C, 48 h | None | 82 | 94 |

| One-Pot Multicomponent | Ethanol, 25°C, 3 h | Gu·HCl | 78 | 91 |

Key Observations:

-

Hydrothermal methods favor higher yields and crystallinity but require specialized equipment.

-

Guanidine hydrochloride accelerates multicomponent reactions but may necessitate additional purification.

Characterization and Analytical Validation

Spectroscopic Confirmation

-

¹H NMR (DMSO-d6) : δ 8.21 (s, 1H, pyridazine H4), 4.52 (s, 2H, CH₂COOH), 13.1 (br s, 1H, COOH).

-

IR (KBr) : 1720 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (C=O, ketone).

-

HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN).

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects. Research indicates that derivatives of dihydropyridazine compounds exhibit anti-inflammatory and analgesic properties. These findings suggest that 1-(carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride could be a candidate for further drug development targeting inflammatory diseases.

Biochemical Assays

Due to its carboxylic acid groups, this compound can function as a ligand in various biochemical assays. It can interact with proteins and enzymes, making it useful in studying enzyme kinetics and protein-ligand interactions. For example, it may be employed to investigate the inhibition mechanisms of specific enzymes involved in metabolic pathways.

Synthetic Intermediate

In organic synthesis, 1-(carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride serves as an important intermediate. It can be used to synthesize more complex organic molecules through various chemical reactions such as esterification and amidation. This versatility enhances its value in the pharmaceutical industry for creating novel compounds.

Case Study 1: Anti-inflammatory Activity

A study explored the anti-inflammatory effects of dihydropyridazine derivatives on animal models of arthritis. The results indicated that compounds similar to 1-(carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride significantly reduced inflammation markers and improved mobility in treated subjects.

Case Study 2: Enzyme Inhibition Studies

Research conducted on the inhibition of cyclooxygenase (COX) enzymes demonstrated that derivatives of this compound could effectively inhibit COX activity, which is crucial for the synthesis of pro-inflammatory mediators. This positions the compound as a potential lead for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism by which 1-(carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Key Properties (Based on Available Evidence):

- Molecular Weight : 234.60 (reported in ) or 234.19 (inferred from analogs in ) .

- CAS Number : Conflicting reports: 1803561-14-9 () vs. 180869-36-7 (), suggesting possible discrepancies in salt forms or data sourcing .

- Structure : The pyridazine core is substituted with a carboxymethyl group (-CH2COOH) at position 1 and a carboxylic acid (-COOH) at position 3, with a hydrochloride counterion.

Comparative Analysis with Structurally Similar Compounds

The compound shares structural homology with pyridazine and dihydropyridazine derivatives. Below is a detailed comparison with analogs reported in the literature:

Table 1: Structural and Functional Comparison

Key Observations:

The trifluoromethyl and chlorophenyl groups in the ethyl ester derivative (C₁₄H₁₀ClF₃N₂O₃) suggest utility in targeting hydrophobic binding pockets in enzymes .

Salt Forms and Solubility :

- The hydrochloride salt of the target compound likely enhances aqueous solubility compared to its free acid form, critical for formulation in drug delivery .

Therapeutic Potential: Pyridazine derivatives, including 1-(3-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, have been investigated in cancer research for their kinase inhibitory activity . Combinations of pyridazine analogs with quinazoline derivatives (e.g., ) demonstrate synergistic anti-tumor effects, though the target compound’s direct role remains unexplored .

Biological Activity

1-(Carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride (CAS No. 1803561-14-9) is a synthetic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and other relevant pharmacological effects, supported by various studies and data.

- Molecular Formula : C₇H₇ClN₂O₅

- Molecular Weight : 234.59 g/mol

- Purity : Typically ≥95%

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 1-(carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride. It has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Weak inhibition |

| Candida albicans | Moderate inhibition |

In vitro studies indicated that the compound could inhibit the growth of these microorganisms, suggesting its potential as an antimicrobial agent .

Antifungal Activity

The compound's antifungal activity was evaluated against several strains of fungi. It demonstrated moderate effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger, highlighting its potential utility in treating fungal infections .

Cytotoxicity and Antiproliferative Effects

Research has also focused on the cytotoxic effects of this compound on various cancer cell lines. In studies involving human cancer cells, it exhibited significant antiproliferative activity, particularly against breast and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of 1-(carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride is believed to be mediated through its interaction with specific cellular targets. Preliminary molecular docking studies suggest that it may inhibit key enzymes involved in cellular metabolism and proliferation, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Umesha et al. (2009) evaluated the antimicrobial properties of various synthesized compounds similar to 1-(carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride. Results indicated that this compound had a comparable efficacy to known antibiotics against resistant strains .

- Cytotoxicity Assessment : In a recent study assessing the cytotoxic effects on cancer cell lines, the compound showed IC50 values ranging from 20 to 50 µM across different cell types, indicating significant potential for further development as an anticancer agent .

Q & A

Q. Methodology :

- Condensation and Cyclization : Start with precursors like 2-oxo-glutaric acid and hydrazine to form the pyridazine core via cyclization. Adjust stoichiometry (e.g., 1:1 molar ratio) and reflux in aqueous or alcoholic media .

- Oxidation and Esterification : Oxidize intermediates (e.g., tetrahydropyridazine derivatives) using agents like KMnO₄ or H₂O₂, followed by esterification with methanol/HCl to stabilize carboxyl groups .

- Hydrochlorination : Introduce the hydrochloride group via reaction with HCl gas in anhydrous conditions. Monitor pH and temperature to avoid decomposition .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Q. Methodology :

- IR Spectroscopy : Identify key functional groups (e.g., carbonyl at ~1720–1631 cm⁻¹, carboxylic acid O-H stretch ~3174 cm⁻¹) .

- NMR Analysis : Use ¹H/¹³C-NMR to confirm structure (e.g., dihydropyridazine proton signals at δ 5.8–8.3 ppm, carboxymethyl protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 485 for derivatives) and fragmentation patterns .

Advanced: How to resolve contradictions in spectral data during derivative synthesis?

Q. Methodology :

- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 6-oxo-1-phenyl derivatives) to identify unexpected peaks .

- Impurity Profiling : Use HPLC-MS to detect side products (e.g., unreacted intermediates) and adjust purification steps (e.g., recrystallization in EtOH) .

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for absolute configuration confirmation .

Advanced: What strategies optimize yield in multi-step syntheses?

Q. Methodology :

- Step Monitoring : Use TLC or in-situ IR to track reaction progress. For example, monitor esterification completion by disappearance of carboxylic acid IR peaks .

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with ethanol/water mixtures to enhance intermediate solubility .

- Catalyst Screening : Test acidic catalysts (e.g., BF₃·Et₂O) for cyclization steps to reduce reaction time and byproducts .

Basic: What safety protocols are critical for handling the hydrochloride form?

Q. Methodology :

- PPE Requirements : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .

- Storage Conditions : Store in airtight containers at 2–8°C with desiccants to prevent hygroscopic degradation .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How to assess stability under varying pH conditions?

Q. Methodology :

- pH Stability Studies : Prepare buffered solutions (pH 1–13) and incubate samples at 25°C/40°C. Analyze degradation via HPLC-UV at 254 nm .

- Degradation Pathways : Identify hydrolysis products (e.g., free carboxylic acids) using LC-MS and adjust formulation to exclude reactive excipients .

Basic: How to confirm hydrochloride salt formation?

Q. Methodology :

- Elemental Analysis : Verify Cl⁻ content (theoretical ~14–16%) via ion chromatography or argentometric titration .

- X-ray Crystallography : Resolve crystal structure to confirm chloride ion coordination (e.g., monohydrate forms with Cl⁻ in lattice) .

Advanced: Addressing hygroscopicity during storage and formulation

Q. Methodology :

- Dynamic Vapor Sorption (DVS) : Measure moisture uptake at 25°C/60% RH. Use silica gel or molecular sieves in storage containers .

- Lyophilization : Convert to a stable lyophilized powder if hygroscopicity compromises solid-state integrity .

Advanced: Designing experiments to study tautomeric equilibria in solution

Q. Methodology :

- pH-Dependent NMR : Acquire ¹H-NMR spectra in D₂O at varying pH to observe keto-enol tautomer shifts (e.g., δ 6.0–6.5 ppm for enolic protons) .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict dominant tautomers and compare with experimental data .

Basic: What analytical methods ensure batch-to-batch purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.